molecular formula C8H13NO2 B13177489 3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one

3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one

Cat. No.: B13177489
M. Wt: 155.19 g/mol
InChI Key: QDUWKEFMKXQGPU-UHFFFAOYSA-N
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Description

3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one is an organic compound with the molecular formula C8H13NO2 It is a derivative of butanone, featuring an amino group and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the α-alkoxyalkylation of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran in the presence of K10 montmorillonite at 80°C for 0.5 hours, followed by continuous heating at 120°C for another 0.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino compounds

Scientific Research Applications

3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dihydrofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Amino-1-(4,5-dihydrofuran-2-yl)butan-1-one is unique due to the presence of the dihydrofuran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-1-(2,3-dihydrofuran-5-yl)butan-1-one

InChI

InChI=1S/C8H13NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h3,6H,2,4-5,9H2,1H3

InChI Key

QDUWKEFMKXQGPU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CCCO1)N

Origin of Product

United States

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